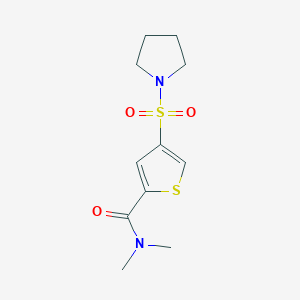![molecular formula C21H26ClNO B5103321 [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride](/img/structure/B5103321.png)
[4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride, also known as DPMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DPMA is a member of the butynylphenyl ether class of compounds and is structurally related to compounds such as tamoxifen and raloxifene. In
科学的研究の応用
[4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride has shown promise in a variety of scientific research applications. One of the most notable applications is in the study of the estrogen receptor (ER) pathway. [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride has been shown to selectively bind to the ERβ subtype and has been used as a tool compound to investigate the role of ERβ in various physiological processes. [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride has also been used in the study of breast cancer, as it has been shown to inhibit the growth of ER-positive breast cancer cells.
作用機序
[4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride exerts its effects through the selective binding to the ERβ subtype. This binding leads to the activation of downstream signaling pathways that regulate gene expression and various physiological processes. The exact mechanism of action of [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride is still being investigated, but it is thought to involve the modulation of transcriptional activity and the regulation of protein-protein interactions.
Biochemical and Physiological Effects:
[4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the ER pathway, [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride has been shown to have anti-inflammatory properties and to modulate the immune system. [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
[4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride also has high selectivity for the ERβ subtype, which makes it a useful tool compound for investigating the role of ERβ in various physiological processes. However, there are also limitations to the use of [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride in lab experiments. One limitation is that it has relatively low potency compared to other compounds that target the ER pathway. Additionally, its effects on other signaling pathways and physiological processes are still being investigated, which limits its wider applicability.
将来の方向性
There are several future directions for the study of [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride. One direction is the investigation of its effects on other signaling pathways and physiological processes. Another direction is the development of more potent analogs of [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride that could be used as therapeutic agents. Additionally, the use of [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes. Overall, the study of [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride has the potential to lead to new insights into the role of the ERβ pathway in various physiological processes and to the development of new therapeutic agents.
合成法
[4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-(diphenylmethoxy)but-2-yne with diethylamine in the presence of a catalyst. The resulting product is then purified through a series of steps to yield [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride as a hydrochloride salt. The synthesis of [4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride is relatively straightforward and can be performed in a standard laboratory setting.
特性
IUPAC Name |
4-benzhydryloxy-N,N-diethylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.ClH/c1-3-22(4-2)17-11-12-18-23-21(19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5-10,13-16,21H,3-4,17-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKJBFLIDLNHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103239.png)
![1-(4-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5103245.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B5103249.png)
![2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide](/img/structure/B5103257.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5103273.png)
![3-bromo-4-ethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5103281.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5103292.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B5103303.png)
![4-[4-(4-iodophenoxy)butyl]morpholine](/img/structure/B5103319.png)
![N-mesityl-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5103331.png)

![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5103346.png)